N-(1-cyanocyclohexyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
CAS No.: 926441-19-2
Cat. No.: VC4563763
Molecular Formula: C21H20N4OS2
Molecular Weight: 408.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926441-19-2 |
|---|---|
| Molecular Formula | C21H20N4OS2 |
| Molecular Weight | 408.54 |
| IUPAC Name | N-(1-cyanocyclohexyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C21H20N4OS2/c22-13-21(9-5-2-6-10-21)25-18(26)12-27-19-16-11-17(15-7-3-1-4-8-15)28-20(16)24-14-23-19/h1,3-4,7-8,11,14H,2,5-6,9-10,12H2,(H,25,26) |
| Standard InChI Key | AHQBGPDUZMECBJ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(C#N)NC(=O)CSC2=NC=NC3=C2C=C(S3)C4=CC=CC=C4 |
Introduction
N-(1-Cyanocyclohexyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a synthetic organic compound characterized by its unique structural framework. The compound features a combination of a cyanocyclohexyl group, a thienopyrimidine core with a phenyl substituent, and a sulfanylacetamide moiety. Such structural motifs are often associated with bioactive molecules, making this compound of interest for pharmaceutical and material science applications.
Structural Features
The molecular structure of N-(1-cyanocyclohexyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide consists of:
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Cyanocyclohexyl Group: A cyclohexane ring substituted with a nitrile (-CN) group.
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Thieno[2,3-d]pyrimidine Core: A fused heterocyclic system combining thiophene and pyrimidine rings, which is known for its potential in drug discovery due to its electron-rich sulfur and nitrogen atoms.
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Phenyl Substituent: Attached to the thienopyrimidine, providing aromaticity and potential for π-stacking interactions.
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Sulfanylacetamide Moiety: A sulfur-containing functional group linked to an acetamide, contributing to the compound's reactivity and potential biological activity.
Synthesis
The synthesis of this compound likely involves multistep organic reactions, including:
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Formation of the Thienopyrimidine Core:
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Condensation reactions involving thiophene derivatives and nitrogen-containing reagents.
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Cyclization to form the fused heterocyclic system.
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Incorporation of the Cyanocyclohexyl Group:
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Functionalization of cyclohexane with a nitrile group through substitution or addition reactions.
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Attachment of the Sulfanylacetamide Moiety:
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Thiolation reactions followed by amidation to introduce the sulfanylacetamide group.
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These steps require careful optimization to ensure high yields and purity.
Characterization
The compound's structure can be confirmed using advanced analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy (1H, 13C) | Identifies hydrogen and carbon environments in the molecule. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. |
| Infrared Spectroscopy (IR) | Detects functional groups such as nitriles (-CN) and amides (-CONH). |
| X-ray Crystallography | Provides detailed 3D structural information. |
Potential Applications
N-(1-cyanocyclohexyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide exhibits promising features for various applications:
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Pharmaceutical Development:
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The thienopyrimidine core is associated with kinase inhibition, anti-inflammatory properties, and anticancer activity.
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The sulfanylacetamide group may enhance binding affinity to biological targets.
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Material Science:
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The compound's aromaticity and heteroatoms could make it suitable for electronic or optical materials.
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Biological Studies:
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Docking studies could predict interactions with enzymes or receptors.
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Experimental assays may reveal activity against specific diseases.
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Research Findings
While specific data on this compound is limited in the provided sources, similar compounds have demonstrated:
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